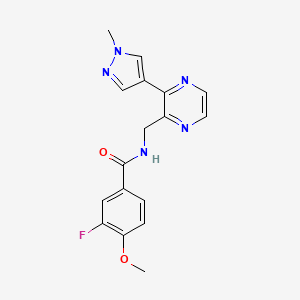

3-fluoro-4-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-fluoro-4-methoxy-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O2/c1-23-10-12(8-22-23)16-14(19-5-6-20-16)9-21-17(24)11-3-4-15(25-2)13(18)7-11/h3-8,10H,9H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHOWUHXBGAQHCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC(=C(C=C3)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzamide structure. The fluorine and methoxy groups are introduced through specific halogenation and methylation reactions, respectively. The pyrazolyl moiety is then attached using a suitable coupling reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of different substituted benzamides or pyrazolyl derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.

Biology: Its biological activity has been explored in various assays, showing potential as a bioactive molecule.

Medicine: Preliminary studies suggest it may have therapeutic properties, making it a candidate for drug development.

Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially influencing biological processes such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings :

Structural Flexibility :

- Replacement of the benzamide with urea () or benzo[b]thiophene-carboxamide () alters hydrogen-bonding capacity and lipophilicity, impacting target binding and bioavailability.

- Pyrazine-linked compounds (e.g., oxadiazole derivatives in ) show enhanced metabolic stability, a critical factor in drug design.

Synthetic Feasibility :

- High yields (73–85%) are achievable for pyrazine/quinazoline derivatives via cross-coupling reactions (). The target compound likely follows similar pathways.

Biological Implications :

Q & A

Q. What are the standard synthetic routes for 3-fluoro-4-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide, and how are intermediates characterized?

Answer: The synthesis typically involves multi-step reactions:

- Step 1: Formation of the pyrazine-pyrazole core via coupling reactions. For example, pyrazole derivatives are synthesized using K₂CO₃ in DMF with alkyl halides (e.g., RCH₂Cl) under mild conditions (room temperature, 24 hours) .

- Step 2: Benzamide coupling. Acylation of the pyrazine-pyrazole intermediate with 3-fluoro-4-methoxybenzoyl chloride is performed using coupling agents like DCC/HOBt at low temperatures (-50°C) to minimize side reactions .

- Characterization: Intermediates are validated via IR (C=O stretch at ~1650 cm⁻¹, NH stretch at ~3240 cm⁻¹), ¹H NMR (e.g., pyrazole CH₃ at δ 2.5–3.0 ppm), and ESI-MS (e.g., [M+H⁺] at m/z ~500–600) .

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

Answer: Key techniques include:

- ¹H NMR: Identifies substituents (e.g., methoxy group at δ 3.8–4.0 ppm, pyrazole CH₃ at δ 2.5 ppm) and coupling patterns (e.g., pyrazine aromatic protons at δ 8.0–9.0 ppm) .

- ESI-MS: Confirms molecular weight (e.g., observed [M+H⁺] vs. calculated mass within ±0.5 Da) .

- Elemental Analysis: Validates purity (e.g., C, H, N % within ±0.3% of theoretical values) .

Q. What preliminary biological assays are recommended to evaluate its activity?

Answer:

- Antimicrobial Testing: Follow protocols in , using broth microdilution (MIC determination against S. aureus and E. coli) .

- Cytotoxicity Screening: Use MTT assays on HaCaT keratinocytes (e.g., IC₅₀ > 10 µM indicates low toxicity) .

- Enzyme Inhibition: Test against kinases (e.g., Akt1/Akt2) using fluorescence polarization assays .

Advanced Research Questions

Q. How can synthetic yield be optimized in multi-step syntheses of this compound?

Answer:

- Reagent Selection: Use anhydrous K₂CO₃ in DMF for pyrazole alkylation to achieve >80% yield .

- Temperature Control: Maintain -50°C during benzamide coupling to suppress racemization .

- Purification: Employ column chromatography (silica gel, EtOAc/hexane gradient) followed by recrystallization (ethyl acetate/petroleum ether) to isolate pure product (mp 115–190°C) .

Q. How should researchers resolve contradictory bioactivity data (e.g., high in vitro potency vs. low in vivo efficacy)?

Answer:

- Solubility Enhancement: Convert to phosphate salts (e.g., 10f phosphate in increased solubility to 47.1 mg/mL) .

- Metabolic Stability: Use trifluoromethyl groups to improve pharmacokinetics (e.g., t₁/₂ > 6 hours in rodents) .

- Selectivity Profiling: Perform kinase panel screens (≥50 kinases) to identify off-target effects .

Q. What computational strategies aid in predicting SAR and reducing toxicity?

Answer:

- Molecular Dynamics (MD): Simulate dihedral angles of the pyrazole-pyrazine core to optimize Akt1/Akt2 selectivity (e.g., 24-fold selectivity achieved in Hu7691) .

- QSAR Modeling: Use fluorine substituent parameters (σₚ, π) to correlate logP with cytotoxicity (e.g., logP < 3 reduces HaCaT apoptosis) .

- hERG Inhibition Prediction: Apply ligand-based models to avoid cardiotoxicity (IC₅₀ > 30 µM) .

Q. How can researchers address poor aqueous solubility during formulation?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.